Cas no 37910-65-9 (cis-2-aminocyclopentanecarboxylic acid)
cis-2-aminocyclopentanecarboxylic acid Chemical and Physical Properties
Names and Identifiers
-
- cis-2-Amino-1-cyclopentanecarboxylic acid
- (1R,2S)-2-amino-cyclopentanecarboxylic acid
- CIS-2-AMINO-CYCLOPENTANECARBOXYLIC ACID
- Cyclopentanecarboxylicacid, 2-amino-, (1R,2S)-rel-
- cis-2-aminocyclopentanecarboxylic acid
- MFCD00882461
- FR 109615
- (1R-cis)-2-Aminocyclopentanecarboxylic acid
- (1R,2S)-cis-2-aminocyclopentanecarboxylic acid
- FR-109615, cis-(+/-)-
- 122672-46-2
- CS-0131294
- cis-(+/-)-2-amino-cyclopentanecarboxylic acid
- CISPENTACIN, (-)-(1R,2S)-
- Cis-Pentacin
- cis-(1R,2S)-2-Aminocyclopentane-1-carboxylic acid
- 2-Aminocyclopentanecarboxylic acid, (Z)-
- TS-7177
- (-)-(1R,2S)-Cispentacin
- Cyclopentanecarboxylic acid, 2-amino-, (1R,2S)-rel-
- AKOS006237128
- DTXSID40924231
- FR-109615
- J-520067
- Cispentacin, (-)-
- 9ZJP849D4I
- Cispentacin
- UNII-9ZJP849D4I
- J-500322
- (1R,2S)-cis-2-Amino-cyclopentane carboxylic acid
- Cyclopentanecarboxylic acid, 2-amino-, (1R,2S)-
- CHEBI:218430
- EN300-159750
- Rel-(1R,2S)-2-aminocyclopentanecarboxylic acid
- Y1E02L9HC2
- 2-Aminocyclopentane-carboxylic acid (1 R,2 S)-form
- (1r,2s)-2-aminocyclopentanecarboxylic acid
- (-)-Cispentacin
- CHEMBL1191824
- Racemic Cis-2-aminocyclopentanecarboxylic Acid
- F12971
- Cyclopentanecarboxylic acid, 2-amino-, (1R-cis)-
- (2S),(1R)-2-Amino-cyclopentanecarboxylic acid
- (+/-)-Cispentacin
- cis-2-Amino-1-cyclopentanecarboxylicacid
- (-)-cis-2-ACPC
- UNII-Y1E02L9HC2
- BDBM50339908
- cis-2-amino-1-cyclopentane-carboxylic acid
- [(1R,2S)-2-aminocyclopentane-1-carboxylic acid]
- Cispentacin, (+/-)-
- FR-109615, (+/-)-
- cis-2-Amino-1-cyclopentanecarboxylic acid relative stereochemistry
- FR-109615, CIS-(-)-
- SCHEMBL85607
- AMY21145
- MFCD00143982
- (1R,2S)-2-aminocyclopentane-1-carboxylic acid
- (+/-)-2-Aminocyclopentane-carboxylic acid
- 37910-65-9
- Antibiotic FR 109615
- AKOS015854163
- Cyclopentanecarboxylic acid, 2-amino-, cis-
-
- MDL: MFCD00143982
- Inchi: 1S/C6H11NO2/c7-5-3-1-2-4(5)6(8)9/h4-5H,1-3,7H2,(H,8,9)/t4-,5+/m1/s1
- InChI Key: JWYOAMOZLZXDER-UHNVWZDZSA-N
- SMILES: OC([C@@H]1CCC[C@@H]1N)=O
Computed Properties
- Exact Mass: 129.07900
- Monoisotopic Mass: 129.078978594g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 9
- Rotatable Bond Count: 0
- Complexity: 119
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 2
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- XLogP3: -1.4
- Topological Polar Surface Area: 67.8
Experimental Properties
- Color/Form: Not available
- Density: 1.1426 (rough estimate)
- Melting Point: 218-220 °C
- Boiling Point: 239.22°C (rough estimate)
- Refractive Index: 1.4300 (estimate)
- PSA: 63.32000
- LogP: 0.89870
- Solubility: Not available
cis-2-aminocyclopentanecarboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM122755-1g |
cis-2-Amino-1-cyclopentanecarboxylic acid |
37910-65-9 | 95% | 1g |
$259 | 2021-08-05 | |
| TRC | C296885-250mg |
cis-2-Amino-1-cyclopentanecarboxylic acid |
37910-65-9 | 250mg |
$ 310.00 | 2022-04-01 | ||
| TRC | C296885-500mg |
cis-2-Amino-1-cyclopentanecarboxylic acid |
37910-65-9 | 500mg |
$ 515.00 | 2022-04-01 | ||
| TRC | C296885-1000mg |
cis-2-Amino-1-cyclopentanecarboxylic acid |
37910-65-9 | 1g |
$ 825.00 | 2022-04-01 | ||
| Enamine | EN300-247018-1g |
rac-(1R,2S)-2-aminocyclopentane-1-carboxylic acid |
37910-65-9 | 1g |
$166.0 | 2023-09-15 | ||
| Enamine | EN300-247018-5g |
rac-(1R,2S)-2-aminocyclopentane-1-carboxylic acid |
37910-65-9 | 5g |
$546.0 | 2023-09-15 | ||
| Enamine | EN300-247018-10g |
rac-(1R,2S)-2-aminocyclopentane-1-carboxylic acid |
37910-65-9 | 10g |
$1022.0 | 2023-09-15 | ||
| eNovation Chemicals LLC | D782348-500MG |
cis-2-aminocyclopentanecarboxylic acid |
37910-65-9 | 97% | 500mg |
$100 | 2024-07-21 | |
| eNovation Chemicals LLC | D782348-1G |
cis-2-aminocyclopentanecarboxylic acid |
37910-65-9 | 97% | 1g |
$140 | 2024-07-21 | |
| eNovation Chemicals LLC | D782348-5G |
cis-2-aminocyclopentanecarboxylic acid |
37910-65-9 | 97% | 5g |
$555 | 2024-07-21 |
cis-2-aminocyclopentanecarboxylic acid Suppliers
cis-2-aminocyclopentanecarboxylic acid Related Literature
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Siquan Zhang,Shengyao Wang,Liping Guo,Hao Chen,Bien Tan,Shangbin Jin J. Mater. Chem. C, 2020,8, 192-200
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3. An all-solid-state imprinted polymer-based potentiometric sensor for determination of bisphenol S†Rongning Liang,Tanji Yin,Ruiqing Yao,Wei Qin RSC Adv., 2016,6, 73308-73312
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Karl Crowley,Eimer O'Malley,Aoife Morrin,Malcolm R. Smyth,Anthony J. Killard Analyst, 2008,133, 391-399
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Dhamodaran Manikandan,S. Amirthapandian,I. S. Zhidkov,A. I. Kukharenko,S. O. Cholakh,Ramaswamy Murugan Phys. Chem. Chem. Phys., 2018,20, 6500-6514
Additional information on cis-2-aminocyclopentanecarboxylic acid
Cis-2-Aminocyclopentanecarboxylic Acid (CAS No. 37910-65-9): A Key Intermediate in Modern Medicinal Chemistry
Cis-2-aminocyclopentanecarboxylic acid, with the chemical identifier CAS No. 37910-65-9, represents a significant compound in the realm of medicinal chemistry. This cyclic amino acid derivative has garnered considerable attention due to its versatile structural framework, which makes it a valuable intermediate in the synthesis of various pharmacologically active molecules. The compound's unique configuration, featuring a cyclopentane ring with both an amine and a carboxylic acid functional group, provides a scaffold that is conducive to further chemical modifications, enabling the development of novel therapeutic agents.
The< strong> cis configuration of the amine group relative to the carboxylic acid moiety is particularly noteworthy, as it influences the compound's stereochemistry and, consequently, its biological activity. This stereochemical feature has been extensively studied in the context of drug design, where the spatial arrangement of functional groups often dictates a molecule's efficacy and selectivity. Recent advancements in computational chemistry have allowed researchers to predict and analyze the conformational preferences of< strong> cis-2-aminocyclopentanecarboxylic acid, providing insights into how its three-dimensional structure may interact with biological targets.
In recent years, Cis-2-aminocyclopentanecarboxylic acid has found applications in the synthesis of bioactive peptides and peptidomimetics. The cyclopentane ring mimics natural amino acid residues, offering a stable yet flexible backbone that can be engineered to target specific biological pathways. For instance, studies have demonstrated its utility in developing protease inhibitors, which are crucial for treating various diseases, including cancer and infectious disorders. The ability to incorporate this building block into peptidomimetic libraries has opened new avenues for drug discovery, particularly in the area of enzyme inhibition.
The< strong> pharmaceutical industry has been particularly interested in< strong> cis-2-aminocyclopentanecarboxylic acid due to its role as a precursor in the synthesis of non-peptide analogs. These analogs often exhibit improved pharmacokinetic properties compared to their peptide counterparts, such as enhanced oral bioavailability and longer half-lives. One notable example is its use in the development of drugs targeting the renin-angiotensin system, which plays a critical role in blood pressure regulation. By leveraging the structural features of< strong> cis-2-aminocyclopentanecarboxylic acid, researchers have been able to design molecules that modulate this system with high specificity.
Moreover, Cis-2-aminocyclopentanecarboxylic acid has been explored as a key intermediate in the synthesis of chiral auxiliaries and ligands used in asymmetric catalysis. The stereochemical integrity of this compound allows it to induce or enhance enantioselectivity in chemical reactions, which is essential for producing enantiomerically pure drugs. Enantiomeric purity is critical in pharmaceuticals because different enantiomers of a molecule can exhibit vastly different biological activities. The use of< strong> cis-2-aminocyclopentanecarboxylic acid as a chiral building block has thus contributed significantly to the field of organometallic chemistry and catalysis.
The< strong> synthetic methodologies involving< strong> cis-2-aminocyclopentanecarboxylic acid continue to evolve with advancements in synthetic organic chemistry. Recent reports highlight innovative approaches for its preparation, including catalytic hydrogenation and reductive amination strategies that improve yield and reduce environmental impact. These methods align with the growing emphasis on green chemistry principles, where sustainability is integrated into every step of drug development. By optimizing synthetic routes for< strong> cis-2-aminocyclopentanecarboxylic acid, chemists can not only enhance efficiency but also minimize waste generation.
In conclusion, Cis-2-aminocyclopentanecarboxylic acid (CAS No. 37910-65-9) stands as a cornerstone in modern medicinal chemistry due to its structural versatility and broad applicability. Its role as an intermediate in peptidomimetic synthesis, non-peptide drug development, and chiral catalyst design underscores its importance in addressing unmet medical needs. As research progresses, continued exploration into the chemical modifications and applications of this compound will undoubtedly yield further breakthroughs in drug discovery and development.
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